molecular formula C18H16FN3O3S B11018861 ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11018861
M. Wt: 373.4 g/mol
InChI Key: WZIPGAKARFVRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a combination of pyrrole, thiazole, and fluoro-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluoro-Substituted Phenyl Group: This step involves the electrophilic aromatic substitution of a phenyl ring with a fluorine atom.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using peptide coupling reagents like EDCI or DCC to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in diseases.

    Biological Studies: It can be used as a probe to study biological pathways involving pyrrole and thiazole derivatives.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-substituted phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the thiazole and pyrrole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-({[5-chloro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
  • Ethyl [2-({[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Uniqueness

Ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to the presence of the fluoro-substituted phenyl group, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness can lead to different biological activities and applications in various fields.

Biological Activity

Ethyl [2-({[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H14FN3O2S\text{C}_{14}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

This structure includes a thiazole ring, a pyrrole moiety, and an ethyl acetate group, which are significant for its biological interactions.

  • Antitumor Activity :
    • Thiazole derivatives have been widely studied for their anticancer properties. Compounds containing thiazole rings often exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that thiazole-bearing molecules can inhibit the growth of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .
    • Specific studies have shown that thiazole compounds can interact with the Bcl-2 protein family, which plays a crucial role in regulating apoptosis. This interaction may enhance the efficacy of chemotherapeutic agents .
  • Antimicrobial Activity :
    • The presence of the pyrrole and thiazole moieties in this compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess similar activity .
  • Inhibition of Enzymatic Activity :
    • Compounds with thiazole structures are known to inhibit specific enzymes related to cancer progression and microbial resistance. For example, inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in reducing tumor growth by interfering with cell cycle regulation .

Antitumor Efficacy

A study conducted on various thiazole derivatives revealed that compounds with similar structural features to this compound exhibited significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, demonstrating their potent anticancer activity .

Antimicrobial Studies

In vitro studies highlighted the antimicrobial potential of thiazole derivatives against various pathogens. This compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its clinical applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionTargeting CDKs

Properties

Molecular Formula

C18H16FN3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[2-[(5-fluoro-2-pyrrol-1-ylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H16FN3O3S/c1-2-25-16(23)10-13-11-26-18(20-13)21-17(24)14-9-12(19)5-6-15(14)22-7-3-4-8-22/h3-9,11H,2,10H2,1H3,(H,20,21,24)

InChI Key

WZIPGAKARFVRDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)F)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.